Zanapezil fumarate
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Overview
Description
Zanapezil fumarate is a chemical compound that belongs to the class of acetylcholinesterase inhibitors. It is a potent drug that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In
Scientific Research Applications
Alzheimer's Disease Research
Zanapezil fumarate, specifically studied as TAK-147, has been investigated for its potential in treating Alzheimer's Disease (AD). It is a selective acetylcholine esterase inhibitor and shows promise in this area. A study by Hatip-Al-Khatib et al. (2005) revealed that TAK-147 increased levels of acetylcholine, epinephrine, dopamine, and serotonin in the ventral hippocampus of rats. This increase in monoamine levels, along with acetylcholine, could be valuable in the treatment of AD and other neurological disorders.
Comparison with Donepezil
Another study compared TAK-147 (zanapezil) and donepezil (E2020) regarding their effects on extracellular acetylcholine levels. Hatip-Al-Khatib et al. (2004) found that both drugs increased acetylcholine levels in the ventral hippocampus of rats, but E2020 showed more potency than TAK-147. However, TAK-147 was observed to induce less skeletal muscle fasciculation and other side effects than E2020.
Neuroprotective Effects of Fumarates
Fumarates, including zanapezil fumarate, demonstrate neuroprotective effects. Scannevin et al. (2012) explored dimethyl fumarate (DMF) and monomethyl fumarate (MMF) on oxidative stress resistance in central nervous system cells. They discovered that treatment with these compounds led to increased nuclear levels of active Nrf2, which in turn regulated antioxidant genes, suggesting their potential in treating neurodegenerative diseases like multiple sclerosis.
Chemical Synthesis
The chemical synthesis of zanapezil fumarate has also been a subject of study. Wang & Dong (2018) described a direct β-alkylation of ketones and aldehydes with simple alkyl bromides, using a Pd-catalyzed redox-cascade strategy, which includes a concise formal synthesis of Zanapezil.
Emerging Therapeutic Applications
Fumarates have broader therapeutic applications, beyond just neurological conditions. Hoogendoorn et al. (2021) reviewed the pharmacokinetics and pharmacodynamics of fumarates, including their use in neurological and cardiovascular diseases. They emphasized the need for further research to fully understand the mechanisms of fumarates and optimize their use in various conditions.
properties
CAS RN |
142852-51-5 |
---|---|
Product Name |
Zanapezil fumarate |
Molecular Formula |
C29H36N2O5 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CWEHWZPCDBRUNO-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Other CAS RN |
263248-42-6 |
synonyms |
3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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